2-(2-Fluoro-4-methoxyphenyl)-2-hydroxyacetic acid
CAS No.:
Cat. No.: VC18232955
Molecular Formula: C9H9FO4
Molecular Weight: 200.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9FO4 |
|---|---|
| Molecular Weight | 200.16 g/mol |
| IUPAC Name | 2-(2-fluoro-4-methoxyphenyl)-2-hydroxyacetic acid |
| Standard InChI | InChI=1S/C9H9FO4/c1-14-5-2-3-6(7(10)4-5)8(11)9(12)13/h2-4,8,11H,1H3,(H,12,13) |
| Standard InChI Key | JXZSXYQUKONQRG-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=C(C=C1)C(C(=O)O)O)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure combines a fluorinated aromatic system with a hydroxyacetic acid side chain. Key features include:
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Fluorine substituent: Enhances metabolic stability and lipophilicity .
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Methoxy group: Influences electronic distribution and solubility .
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Hydroxyacetic acid moiety: Provides a site for salt formation or esterification .
The (R)-enantiomer (CAS 1282551-02-3) has been isolated, highlighting stereochemical considerations in synthesis .
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 200.16 g/mol | |
| Melting Point | Not reported | – |
| Boiling Point | Not reported | – |
| LogP | 0.95 (predicted) | |
| Solubility | Limited data; polar solvents |
The compound’s LogP suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility .
Synthesis and Manufacturing
Synthetic Routes
While explicit protocols for this compound are scarce, analogous structures employ:
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Claisen-Schmidt condensation: For α-hydroxy acid derivatives.
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Suzuki-Miyaura coupling: To introduce aryl groups, as seen in related fluorinated compounds .
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Chiral resolution: For enantiomer separation, given the (R)-configuration’s availability .
A proposed pathway involves:
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Fluorination of 4-methoxyphenyl precursors.
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Friedel-Crafts acylation to attach the hydroxyacetic acid moiety.
| Supplier | Purity | Catalog ID |
|---|---|---|
| AChemBlock | 95% | X191398 |
| BOC Sciences | 95% | BB018295 |
| Shanghai Haohong Pharma | N/A | – |
Reactivity and Stability
Chemical Behavior
Pharmaceutical and Chemical Applications
Structure-Activity Relationships (SAR)
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Fluorine Position: 2-Fluoro substitution optimizes target binding vs. metabolic clearance .
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Methoxy Group: Enhances solubility and modulates electron density .
Biological and Toxicological Profile
Preclinical Data
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Blood-Brain Barrier Penetration: Fluorine improves CNS bioavailability in analogs .
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Metabolism: Predicted hepatic clearance via glucuronidation .
Toxicity
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